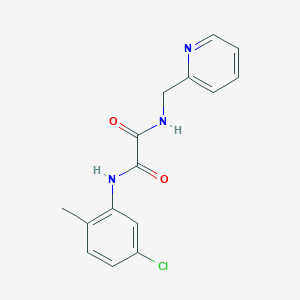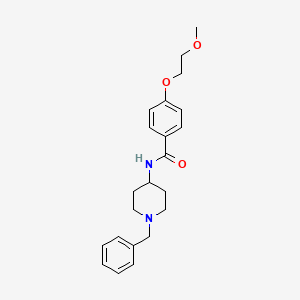
2-(4-chlorophenyl)-8-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “2-(4-chlorophenyl)-8-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide” often involves intricate steps that include condensation reactions, cyclization, and functional group transformations. For instance, the synthesis of 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-6-alkylphenols and their derivatives, which share structural similarities, is achieved through the condensation of dichloroquinoline with substituted 4-amino-2-[(diethylamino)methyl]-6-alkylphenol dihydrochlorides, demonstrating potent antimalarial activity (Kesten, Johnson, & Werbel, 1987).
Molecular Structure Analysis
Structural analyses, such as X-ray crystallography, FT-IR, NMR, and UV-Vis spectroscopy, play a crucial role in confirming the molecular structure of synthesized compounds. The crystal structure, Hirshfeld surface analysis, and DFT studies of compounds like N-(4-acetylphenyl)quinoline-3-carboxamide provide insights into the arrangement of atoms, molecular geometry, and electronic properties, offering a deep understanding of the compound's molecular framework (Polo-Cuadrado et al., 2021).
Chemical Reactions and Properties
The reactivity of quinolinecarboxamide derivatives, including laquinimod, illustrates the compound's behavior in chemical reactions, such as aminolysis, and the formation of ketenes under specific conditions, showcasing the dynamic chemical properties and potential for diverse chemical transformations (Jansson et al., 2006).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are vital for understanding the compound's behavior in different environments. These properties are determined using various analytical techniques that reveal the compound's stability, solubility, and crystalline form, which are crucial for its application in different fields.
Chemical Properties Analysis
The chemical properties of “2-(4-chlorophenyl)-8-methyl-N-(2-thienylmethyl)-4-quinolinecarboxamide” and related compounds, such as their fluorescence, photostability, and reactivity towards different reagents, provide valuable information on their potential applications. For example, the synthesis and optical properties of functionally substituted thienoquinolines highlight moderate to high fluorescence quantum yields, establishing structure-optical property relationships (Bogza et al., 2018).
Applications De Recherche Scientifique
Synthesis and Optical Properties
A study explored the synthesis and optical properties of 2-functionally substituted thieno[3,2-c]quinoline derivatives, highlighting moderate to high fluorescence quantum yields ranging from 0.15 to 0.87. These compounds exhibit potential as invisible ink dyes due to their structure-optical property relationships, demonstrating a practical application in material science and security documents (Bogza et al., 2018).
Material Science Applications
Another study on the crystal structure and DFT studies of N-(4-acetylphenyl)quinoline-3-carboxamide provided in-depth structural analysis. This compound's spectral characterization and 3D-structure confirmation via X-ray diffraction suggest its relevance in material science for understanding molecular interactions and designing new materials with specific optical properties (Polo-Cuadrado et al., 2021).
Antimicrobial Evaluation
The synthesis of new classes of pyrido[1,2-a]thieno[3,2-e]pyrimidine, quinoline, and pyridin-2-one derivatives from multisubstituted 2-aminothiophenes demonstrated significant antimicrobial activity. This highlights the compound's potential in medicinal chemistry for developing new antibacterial and antifungal agents, addressing the ongoing need for novel therapeutics against resistant strains of microorganisms (Behbehani et al., 2012).
Photovoltaic Applications
The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their application in organic–inorganic photodiode fabrication were explored. The study investigated electrical properties and photovoltaic performance, indicating the potential of these derivatives in enhancing the efficiency of photodiode devices. This research contributes to the development of renewable energy technologies and the optimization of photovoltaic systems for better energy conversion efficiency (Zeyada et al., 2016).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-8-methyl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS/c1-14-4-2-6-18-19(22(26)24-13-17-5-3-11-27-17)12-20(25-21(14)18)15-7-9-16(23)10-8-15/h2-12H,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBCELDDHBNHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-8-methyl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-naphthyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4623775.png)
![6-(4-fluorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4623777.png)
![4-butoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4623797.png)
![3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4623801.png)
![4-[4-(benzyloxy)phenyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4623803.png)

![N-[3-(1-azepanyl)propyl]-4-(1-piperidinyl)benzamide](/img/structure/B4623815.png)

![2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623822.png)
![N-[4-(aminosulfonyl)phenyl]-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4623830.png)
![N-(3,5-dimethylphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4623837.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4623842.png)
![N-(4-ethylphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4623850.png)
